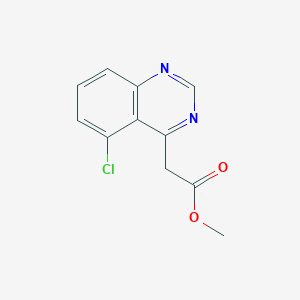
Methyl 5-Chloroquinazoline-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Chloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological properties Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroanthranilic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may be employed to improve reaction efficiency .
化学反应分析
Types of Reactions: Methyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation yields quinazoline-4-carboxylic acids.
- Reduction yields amine derivatives.
- Substitution yields various substituted quinazoline derivatives .
科学研究应用
Methyl 5-Chloroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Methyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
相似化合物的比较
Quinazoline: The parent compound with a similar core structure.
4-Chloroquinazoline: Lacks the methyl acetate group but shares the chloro substitution.
Quinazoline-4-carboxylic acid: An oxidized derivative.
Uniqueness: Methyl 5-Chloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl acetate group enhances its solubility and potential for further functionalization .
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
methyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |
InChI 键 |
DREBTLAORSQYMV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


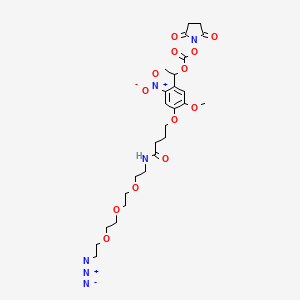

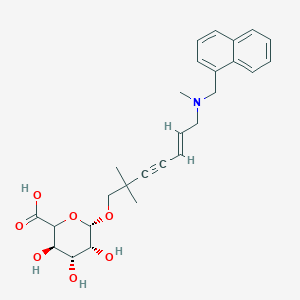
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)




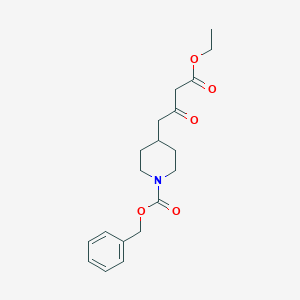

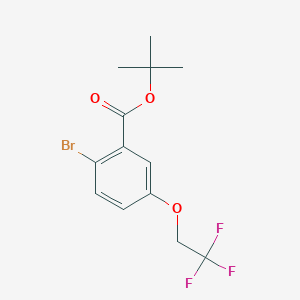
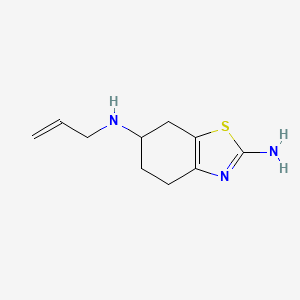
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
